(4,5-Dihydrofuran-3-yl)boronic acid
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Overview
Description
(4,5-Dihydrofuran-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a dihydrofuran ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydrofuran-3-yl)boronic acid typically involves the reaction of dihydrofuran with boronic acid derivatives. One common method is the hydroboration of dihydrofuran followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of a borane reagent, such as borane-tetrahydrofuran complex, under an inert atmosphere to prevent oxidation. The subsequent oxidation step can be carried out using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (4,5-Dihydrofuran-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic esters, borates.
Reduction: Boranes.
Substitution: Biaryl compounds, alkenes.
Scientific Research Applications
(4,5-Dihydrofuran-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, especially in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4,5-Dihydrofuran-3-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In the Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: (4,5-Dihydrofuran-3-yl)boronic acid is unique due to its dihydrofuran ring, which imparts distinct reactivity and stability compared to other boronic acids. For instance, phenylboronic acid lacks the ring structure, making it less sterically hindered but also less versatile in certain reactions. Vinylboronic acid and allylboronic acid, while containing unsaturated carbon-boron bonds, do not offer the same level of reactivity in ring-opening reactions as this compound .
Properties
IUPAC Name |
2,3-dihydrofuran-4-ylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BO3/c6-5(7)4-1-2-8-3-4/h3,6-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCXLYLENBOOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COCC1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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